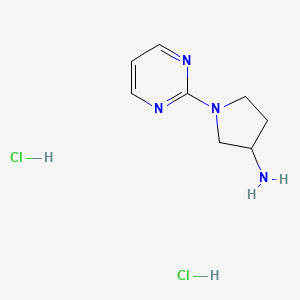

1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;;/h1,3-4,7H,2,5-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEIFSHZQSDEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Pyrimidine-2-amine with Pyrrolidine Derivatives

A common and effective approach involves the nucleophilic substitution of a halogenated pyrimidine precursor by pyrrolidin-3-amine or its derivatives.

- Starting Materials: Pyrimidine-2-amine or 2-chloropyrimidine derivatives.

- Nucleophile: Pyrrolidin-3-amine or protected forms such as tert-butyl (S)-3-aminopyrrolidine-1-carboxylate.

- Catalysts: Magnesium oxide nanoparticles have been reported to catalyze the amination, enhancing yields and reaction rates.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or 1-pentanol.

- Temperature: Heating between 50 °C and 140 °C depending on the substrate and solvent.

- Reaction Time: Typically 2 to 16 hours, with longer times for lower reactivity substrates.

Example: The reaction of 2,4-dichloropyrimidine with pyrrolidin-3-amine under basic conditions in THF or DMF leads to substitution at the 2-position, forming the desired pyrimidin-2-yl pyrrolidin-3-amine intermediate, which can be isolated and purified by chromatography or crystallization.

Reductive Amination Routes

Reductive amination of pyrimidine-3-amine derivatives with aldehydes or ketones followed by reduction with sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) has been employed to introduce the pyrrolidine ring.

- Reagents: Paraformaldehyde or dialdehydes with pyrimidin-3-amine.

- Reducing Agent: NaBH3CN is preferred for mild conditions.

- Solvent: Dichloromethane (DCM) or methanol.

- Temperature: Around 50 °C.

- Outcome: Formation of 3-amino-substituted pyrimidine derivatives with pyrrolidine moiety.

Salt Formation (Dihydrochloride)

The free base of 1-(pyrimidin-2-yl)pyrrolidin-3-amine is converted to its dihydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl in ethanol or other suitable solvents.

- Procedure: Bubbling HCl gas into an ethanolic solution of the free base or adding concentrated HCl dropwise.

- Result: Precipitation of the dihydrochloride salt, which is filtered and dried.

- Purpose: Enhances compound stability, crystallinity, and water solubility for handling and biological assays.

Detailed Reaction Conditions and Yields

| Step | Reagents / Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2,4-Dichloropyrimidine + Pyrrolidin-3-amine + MgO NPs | DMF / THF | 50 - 120 | 2 - 16 | 58 - 75 | MgO nanoparticles improve yield |

| Reductive amination | Pyrimidin-3-amine + Paraformaldehyde + NaBH3CN | DCM / MeOH | ~50 | 2.5 | 60 - 70 | Mild reducing conditions |

| Salt formation | Free base + HCl gas or aqueous HCl | Ethanol | Room temp | 1 - 2 | Quantitative | Precipitation of dihydrochloride salt |

Purification Techniques

- Crystallization: Commonly used after salt formation to obtain pure dihydrochloride crystals.

- Chromatography: Flash column chromatography on silica gel with solvent systems such as dichloromethane/methanol or hexane/ethyl acetate for intermediate purification.

- Extraction: Liquid-liquid extraction with water and organic solvents to remove impurities post-reaction.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 2,4-Dichloropyrimidine, pyrrolidin-3-amine, MgO NPs | DMF/THF, 50-120 °C, 2-16 h | High yield, scalable, straightforward | Requires halogenated pyrimidine precursors |

| Reductive amination | Pyrimidin-3-amine, paraformaldehyde, NaBH3CN | DCM/MeOH, ~50 °C, ~2.5 h | Mild conditions, versatile | Additional reduction step required |

| Dihydrochloride salt formation | Free base, HCl gas or aqueous HCl | Ethanol, RT, 1-2 h | Stabilizes compound, improves solubility | Requires handling of corrosive HCl |

This comprehensive review of preparation methods for 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride synthesizes data from multiple peer-reviewed studies and chemical databases. The preferred synthetic route involves nucleophilic substitution of halogenated pyrimidines by pyrrolidin-3-amine derivatives, catalyzed by magnesium oxide nanoparticles or under basic conditions, followed by salt formation for compound stabilization. Alternative reductive amination methods provide flexibility depending on the availability of precursors and desired functionalization.

These methods are well-documented, reproducible, and suitable for both laboratory-scale synthesis and potential industrial production with appropriate optimization.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride is characterized by its unique structure, which includes a pyrimidine ring and a pyrrolidine moiety. The compound is a white solid with a molecular weight of approximately 237.13 g/mol and a purity of about 97% .

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

- Antitumor Activity : Studies have indicated that derivatives of pyrimidine and pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to its potential as an antitumor agent .

- Neuroprotective Effects : There is emerging evidence suggesting that similar compounds can have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Therapeutic Potential

Given its structural characteristics and biological activities, this compound holds promise in various therapeutic areas:

- Cancer Therapy : Due to its potential antitumor properties, further investigation into its mechanism of action could lead to the development of new anticancer drugs.

- Neurological Disorders : Its neuroprotective effects could be explored for conditions such as Alzheimer's disease or Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of pyrimidinyl-substituted amines. Key structural analogues include:

1-(Pyrimidin-4-yl)azetidin-3-amine Dihydrochloride

- Structure : Azetidine (4-membered ring) instead of pyrrolidine.

- Molecular Weight : 236.14 g/mol (C₉H₁₃N₃·2HCl) .

1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride

- Structure : Piperidine (6-membered ring) with an amine at the 4-position.

- Molecular Weight : 251.16 g/mol (C₉H₁₆Cl₂N₄) .

- Key Difference : Increased ring size may enhance solubility but alter steric interactions in target binding.

1-(Pyrimidin-4-yl)piperidin-3-amine Dihydrochloride

- Structure : Pyrimidin-4-yl substitution vs. pyrimidin-2-yl.

- Molecular Weight : 251.16 g/mol (C₉H₁₆Cl₂N₄) .

- Key Difference : The position of the pyrimidine nitrogen atoms influences hydrogen-bonding patterns and electronic properties.

(R)-Pyrrolidin-3-amine Dihydrochloride

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |

|---|---|---|---|

| 1-(Pyrimidin-2-yl)pyrrolidin-3-amine diHCl | C₉H₁₄Cl₂N₄ | ~251.67 (estimated) | 5-membered ring, pyrimidin-2-yl substitution |

| 1-(Pyrimidin-4-yl)azetidin-3-amine diHCl | C₉H₁₃Cl₂N₃ | 236.14 | 4-membered ring, higher ring strain |

| 1-(Pyrimidin-2-yl)piperidin-4-amine diHCl | C₉H₁₆Cl₂N₄ | 251.16 | 6-membered ring, increased solubility |

| (R)-Pyrrolidin-3-amine diHCl | C₄H₁₀Cl₂N₂ | 155.06 | No pyrimidine, simpler structure |

Note: Data compiled from .

Biological Activity

1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring fused with a pyrimidine moiety, which may contribute to its diverse biological activities. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects. For instance, it has been suggested that the compound may inhibit certain kinases, which are critical in cell signaling and regulation.

Biological Activities

This compound has been investigated for several biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases like Alzheimer's disease. Inhibition of DYRK1A can affect neuronal proliferation and differentiation, making it a target for therapeutic intervention in neurodegeneration and cancer .

- Receptor Binding : Its binding affinity to various receptors has been studied, indicating potential applications in treating metabolic disorders. The compound's structural characteristics allow it to selectively bind to specific targets, which is crucial for minimizing side effects .

Research Findings

Recent studies have highlighted the biological efficacy of this compound:

Table 1: Summary of Biological Activities

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| DYRK1A Inhibition | DYRK1A kinase | 76 nM | |

| Receptor Binding Affinity | GPBAR1 | Not specified | |

| Anticancer Activity | Various cancer cell lines | Varies by compound |

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Neurodegenerative Disease Models : In preclinical models of Alzheimer's disease, compounds with similar structures have demonstrated the ability to enhance cognitive function by modulating DYRK1A activity. This suggests that this compound may hold promise as a therapeutic agent in neurodegeneration .

- Metabolic Disorders : Research into GPBAR1 agonists has shown that compounds with the pyrimidine-pyrrolidine scaffold can selectively activate this receptor, which plays a role in regulating glucose metabolism and inflammation. This highlights the potential for developing treatments for type 2 diabetes and related metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrimidine derivatives and pyrrolidine precursors. Key steps include:

- Protection of the pyrrolidine amine using tert-butoxycarbonyl (Boc) groups to prevent side reactions .

- Coupling reactions with catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield .

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography.

- Yield optimization by controlling reaction temperature (60–80°C) and monitoring pH to minimize decomposition .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if dust or aerosols are generated .

- Ventilation : Work in a fume hood or ensure local exhaust ventilation to limit inhalation exposure .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

- Storage : Keep in a dry, temperature-controlled environment (20–25°C) away from oxidizers .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

- NMR Spectroscopy (¹H/¹³C) to confirm the pyrimidine-pyrrolidine linkage and amine proton integration .

- Mass Spectrometry (MS) for molecular weight verification (e.g., ESI-MS in positive ion mode) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity profiles for this compound?

- Methodological Answer :

- Cross-Referencing SDS Data : Compare GHS classifications across sources (e.g., H302 for oral toxicity in vs. unclassified data in ).

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK-293 cells) and compare IC₅₀ values against literature .

- In Silico Modeling : Use tools like ProTox-II to predict LD₅₀ and reconcile conflicting hazard statements .

Q. What experimental strategies are recommended to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- Thermal Stress : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- pH Stability : Prepare buffered solutions (pH 1–13) and analyze degradation products using LC-MS .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography or SPR (Surface Plasmon Resonance) to screen protein targets .

- Cellular Assays : Measure downstream signaling markers (e.g., phosphorylation levels via Western blot) in dose-response studies .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with pyrimidine-binding enzymes .

Q. What advanced analytical methods are suitable for detecting trace impurities in synthesized batches?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify impurities with mass accuracy <2 ppm .

- ICP-MS : Detect heavy metal residues (e.g., Pd from catalytic reactions) at ppb levels .

- X-Ray Crystallography : Resolve structural anomalies in crystalline batches .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting data on the compound’s solubility and partition coefficients?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.